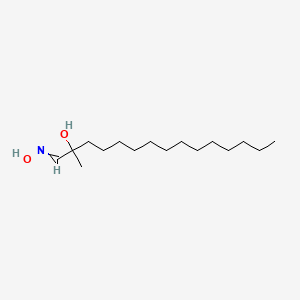
1-(Hydroxyimino)-2-methylpentadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyimino)-2-methylpentadecan-2-OL is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-methylpentadecan-2-OL can be achieved through several methods. One common approach involves the reaction of a ketone with hydroxylamine under acidic or basic conditions to form the oxime. For instance, the reaction of 2-methylpentadecan-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-2-methylpentadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peracids or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under suitable conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-(Hydroxyimino)-2-methylpentadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-methylpentadecan-2-OL involves its interaction with molecular targets through the hydroxyimino group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
3-(1-((1-(Substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives: These compounds also contain the hydroxyimino group and are used in neuroprotective research
Uniqueness
1-(Hydroxyimino)-2-methylpentadecan-2-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain and the presence of the hydroxyimino group make it suitable for specialized applications in various fields.
Properties
CAS No. |
61432-95-9 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
1-hydroxyimino-2-methylpentadecan-2-ol |
InChI |
InChI=1S/C16H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2,18)15-17-19/h15,18-19H,3-14H2,1-2H3 |
InChI Key |
PBTSKIDHSXRBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)(C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















